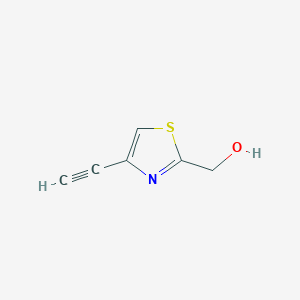

(4-Ethynylthiazol-2-yl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H5NOS |

|---|---|

Molecular Weight |

139.18 g/mol |

IUPAC Name |

(4-ethynyl-1,3-thiazol-2-yl)methanol |

InChI |

InChI=1S/C6H5NOS/c1-2-5-4-9-6(3-8)7-5/h1,4,8H,3H2 |

InChI Key |

IGXZUEUIJGIZPK-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CSC(=N1)CO |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Transformations of 4 Ethynylthiazol 2 Yl Methanol

Reactions Involving the Ethynyl (B1212043) Moiety

The terminal alkyne group is a versatile functional handle that participates in a variety of addition and coupling reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Related Click Reactions

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govrsc.org This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. researchgate.netresearchgate.net In the context of (4-ethynylthiazol-2-yl)methanol, the ethynyl group readily participates in CuAAC reactions with various organic azides to form the corresponding triazole-linked thiazole (B1198619) derivatives.

The generally accepted mechanism for CuAAC involves the formation of a copper(I) acetylide intermediate, which then reacts with an organic azide (B81097) in a stepwise manner to form a six-membered copper-triazolide intermediate. Subsequent protonolysis yields the 1,4-disubstituted triazole product and regenerates the copper(I) catalyst. The presence of the thiazole ring and the hydroxyl group in this compound generally does not interfere with the CuAAC reaction, highlighting the bioorthogonal nature of this transformation. nih.gov

Table 1: Examples of CuAAC Reactions with this compound Analogs

| Alkyne Reactant | Azide Reactant | Catalyst/Conditions | Product |

| Propargyl alcohol | Benzyl azide | Cu(I) salt, ligand | 1-Benzyl-4-(hydroxymethyl)-1H-1,2,3-triazole |

| Phenylacetylene | Azidoethane | CuSO4, sodium ascorbate | 1-Ethyl-4-phenyl-1H-1,2,3-triazole |

This table presents representative examples of CuAAC reactions with compounds structurally related to this compound to illustrate the general reactivity of the terminal alkyne.

Hydration and Hydroamination Reactions

The ethynyl group of this compound can undergo hydration reactions, typically catalyzed by mercury(II) salts or other transition metal complexes, to yield the corresponding methyl ketone, (4-acetylthiazol-2-yl)methanol. The reaction proceeds via the formation of an enol intermediate which then tautomerizes to the more stable keto form.

Hydroamination, the addition of an N-H bond across the carbon-carbon triple bond, can also be achieved, providing access to enamines or imines, which can be further hydrolyzed to ketones. These reactions are often catalyzed by transition metals such as gold, ruthenium, or iridium.

Transition Metal-Catalyzed Coupling Reactions

The terminal alkyne of this compound is a key participant in a variety of transition metal-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. ustc.edu.cnresearchgate.net

Sonogashira Coupling: This palladium- and copper-co-catalyzed reaction couples the terminal alkyne with aryl or vinyl halides to form disubstituted alkynes. This provides a direct method for extending the carbon framework of the molecule.

Heck Reaction: While less common for alkynes than alkenes, under certain conditions, the ethynyl group can participate in Heck-type reactions. ustc.edu.cn

Glaser-Hay Coupling: This copper-catalyzed oxidative coupling of terminal alkynes leads to the formation of symmetric diynes. ustc.edu.cn In the case of this compound, this would result in a homocoupled product containing two thiazole-methanol units linked by a butadiyne bridge.

Cadiot-Chodkiewicz Coupling: This reaction allows for the coupling of a terminal alkyne with a 1-haloalkyne to produce an unsymmetrical diacetylene.

These coupling reactions significantly expand the synthetic utility of this compound, enabling its incorporation into more complex molecular architectures. beilstein-journals.orgbeilstein-journals.orgrsc.org

Polymerization Mechanisms

The ethynyl group of this compound can serve as a monomer in polymerization reactions. Depending on the catalyst and reaction conditions, different polymerization mechanisms can be operative.

Addition Polymerization: Transition metal catalysts, such as those based on rhodium or molybdenum, can initiate the addition polymerization of terminal alkynes to form polyacetylene-type polymers. The resulting polymers would feature a conjugated backbone with pendant thiazole-methanol side chains.

Cyclotrimerization: Under the influence of catalysts like nickel(0) or cobalt complexes, terminal alkynes can undergo cyclotrimerization to form substituted benzene (B151609) rings. The reaction of this compound would lead to a mixture of 1,2,4- and 1,3,5-trisubstituted benzene regioisomers, each substituent being the (4-thiazol-2-yl)methanol moiety.

Transformations of the Hydroxyl Group

The primary hydroxyl group in this compound behaves as a typical alcohol, undergoing a range of nucleophilic substitution and addition reactions. nih.gov

Esterification and Etherification Reactions

The hydroxyl group can be readily converted into esters and ethers, which can serve as protecting groups or introduce new functionalities.

Esterification: Reaction with carboxylic acids, acid chlorides, or acid anhydrides, often in the presence of a catalyst such as a strong acid or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), yields the corresponding esters. These reactions are typically high-yielding and allow for the introduction of a wide variety of R-groups.

Etherification: The Williamson ether synthesis, involving the deprotonation of the hydroxyl group with a strong base to form an alkoxide followed by reaction with an alkyl halide, is a common method for forming ethers. Alternatively, acid-catalyzed dehydration can lead to the formation of a symmetrical ether, although this is less controlled.

Table 2: Common Esterification and Etherification Reactions

| Reaction Type | Reagent | Conditions | Product Type |

| Esterification | Acyl chloride | Base (e.g., pyridine) | Ester |

| Esterification | Carboxylic acid | Acid catalyst or coupling agent | Ester |

| Etherification | Alkyl halide | Strong base (e.g., NaH) | Ether |

Oxidation to Carbonyls

The primary alcohol functionality of this compound can be oxidized to the corresponding aldehyde, (4-ethynylthiazol-2-yl)carbaldehyde, or further to the carboxylic acid, 4-ethynylthiazole-2-carboxylic acid, using appropriate oxidizing agents. The choice of reagent is crucial to control the extent of oxidation.

A notable and somewhat unusual oxidation method has been reported for related aryl and heteroaryl thiazol-2-ylmethanols. researchgate.net Treatment of these alcohols with sulfuric acid in a mixture of dimethoxyethane and water at elevated temperatures (80 °C) yields the corresponding ketone (or in this case, aldehyde). researchgate.net The study found that the reaction proceeds even in the apparent absence of an external oxidant. However, the yields are significantly improved when the reaction is performed in the presence of oxygen. researchgate.net This suggests a mechanism involving the formation of a thiazoline (B8809763) intermediate, which is then oxidized by oxygen to the carbonyl product. researchgate.net

While data for the direct oxidation of this compound is not specified in the reviewed literature, the findings for analogous compounds provide a strong basis for predicting its behavior.

Table 1: Oxidation of Representative Thiazol-2-ylmethanols

| Substrate (Thiazol-2-ylmethanol Derivative) | Reagents and Conditions | Product | Yield (%) | Reference |

| 1,3-Thiazol-2-yl(2-furyl)methanol | H₂SO₄, DME/H₂O, 80 °C, with O₂ bubbling | (1,3-Thiazol-2-yl)(2-furyl)methanone | 70 | researchgate.net |

| Phenyl(1,3-thiazol-2-yl)methanol | H₂SO₄, DME/H₂O, 80 °C, with O₂ bubbling | Phenyl(1,3-thiazol-2-yl)methanone | 75 | researchgate.net |

| (4-Methoxyphenyl)(1,3-thiazol-2-yl)methanol | H₂SO₄, DME/H₂O, 80 °C, with O₂ bubbling | (4-Methoxyphenyl)(1,3-thiazol-2-yl)methanone | 72 | researchgate.net |

This table is generated based on data for analogous compounds to illustrate the oxidation reaction.

Nucleophilic Substitution Reactions

The hydroxyl group of this compound is a poor leaving group for nucleophilic substitution. Therefore, its conversion into a more reactive intermediate is a prerequisite for substitution reactions. A common strategy involves converting the alcohol into a sulfonate ester, such as a mesylate or tosylate, which are excellent leaving groups.

For instance, in the synthesis of related thiazole derivatives, a primary alcohol was first treated with methanesulfonyl chloride (MsCl) and triethylamine (B128534) to form the mesylate. nih.gov This intermediate was then subjected to nucleophilic attack by sodium azide (NaN₃) in DMF to yield the corresponding azido-substituted thiazole in good yield. nih.gov This two-step sequence provides a reliable pathway for introducing a variety of nucleophiles at the methylene (B1212753) position adjacent to the thiazole ring.

Typical Nucleophilic Substitution Pathway:

Activation: The hydroxyl group is converted to a better leaving group (e.g., mesylate, tosylate, or halide).

this compound + MsCl/Et₃N → (4-Ethynylthiazol-2-yl)methyl mesylate

Displacement: A nucleophile (e.g., N₃⁻, CN⁻, RS⁻) displaces the leaving group via an SN2 mechanism.

(4-Ethynylthiazol-2-yl)methyl mesylate + NaN₃ → 2-(Azidomethyl)-4-ethynylthiazole

This methodology allows for the synthesis of a wide array of derivatives, such as amines (after reduction of the azide), nitriles, and thioethers.

Reactivity of the Thiazole Heterocycle

The thiazole ring is an aromatic heterocycle, but its reactivity is significantly different from that of benzene due to the presence of the nitrogen and sulfur heteroatoms. nih.gov The nitrogen atom is basic and deactivates the ring towards electrophilic attack, while the sulfur atom can stabilize adjacent carbocations. The C2 position of thiazole is known to have an acidic proton, making it susceptible to deprotonation and subsequent reaction with electrophiles. nih.gov However, in the target molecule, this position is already substituted.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the thiazole ring is generally less facile than on benzene and requires forcing conditions or activated substrates. wikipedia.org The mechanism proceeds through a high-energy cationic intermediate (an arenium ion or Wheland intermediate), and the disruption of aromaticity is the rate-determining step. lumenlearning.commasterorganicchemistry.com

For a 2,4-disubstituted thiazole like this compound, the only available position for substitution is C5. The substituents at C2 (hydroxymethyl) and C4 (ethynyl) will influence the electron density and reactivity of the C5 position. Both groups are generally considered to be deactivating towards electrophilic attack. Therefore, electrophilic substitution at the C5 position would be expected to be challenging. Common EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (e.g., Br₂/FeBr₃). masterorganicchemistry.com The precise conditions required and the viability of such reactions on this compound would need experimental verification.

Metalation and Nucleophilic Reactivity of the Thiazole Ring

A more synthetically useful approach to functionalizing the thiazole ring is through metalation. While the C2 proton is the most acidic in unsubstituted thiazole, the C5 proton is also significantly acidic and can be removed by a strong base, such as n-butyllithium (n-BuLi). nih.gov In a 2,4-disubstituted thiazole, metalation is expected to occur regioselectively at the C5 position.

This deprotonation generates a highly nucleophilic thiazol-5-yl lithium species. This organometallic intermediate can then react with a wide range of electrophiles to introduce new functional groups at the C5 position.

General Metalation and Electrophilic Quench:

Metalation: this compound + n-BuLi → (4-Ethynyl-5-lithiothiazol-2-yl)methanol

Reaction with Electrophile (E⁺): The lithiated intermediate reacts with an electrophile (e.g., CO₂, aldehydes, alkyl halides) to form a C-E bond at the C5 position.

This strategy has been employed in the synthesis of various substituted thiazoles and represents a powerful method for elaborating the structure of this compound. nih.gov

Mechanistic Investigations of Key Reaction Pathways

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.

Oxidation to Carbonyls: As previously mentioned, the oxidation of thiazol-2-ylmethanols in acidic, hydrolytic conditions is proposed to proceed through a thiazoline intermediate. researchgate.net The reaction is believed to be initiated by protonation of the alcohol, followed by loss of water to form a stabilized carbocation, which then cyclizes with the participation of the thiazole nitrogen. Subsequent oxidation of this non-aromatic thiazoline intermediate by an oxidant (like O₂) leads to the final carbonyl product. researchgate.net

Nucleophilic Substitution: The substitution of the activated hydroxyl group (e.g., mesylate) follows a standard bimolecular nucleophilic substitution (SN2) mechanism. The rate of this reaction depends on the concentration of both the substrate and the incoming nucleophile, and it results in an inversion of stereochemistry if the carbon center were chiral.

Electrophilic Aromatic Substitution: The mechanism for EAS on the thiazole ring is analogous to that for other aromatic systems. masterorganicchemistry.com It involves the initial attack of the π-system on the electrophile to form a resonance-stabilized cationic σ-complex (Wheland intermediate). wikipedia.org The subsequent loss of a proton from the C5 position restores the aromaticity of the thiazole ring. masterorganicchemistry.com The first step, the formation of the cation, is the slow, rate-determining step due to the energetic cost of disrupting the aromatic system. lumenlearning.com

Structural Diversity and Analog Development from 4 Ethynylthiazol 2 Yl Methanol

Systematic Derivatization at the Ethynyl (B1212043) Terminus

The terminal alkyne functionality of (4-Ethynylthiazol-2-yl)methanol is a highly valuable handle for molecular elaboration, most notably through metal-catalyzed cross-coupling reactions. The Sonogashira coupling, which pairs a terminal alkyne with an aryl or vinyl halide, is the preeminent method for this transformation. This reaction allows for the direct and efficient installation of various aromatic and heteroaromatic systems at the ethynyl terminus, thereby extending the π-conjugated system of the molecule.

The general reaction involves treating this compound with a suitable aryl halide (Ar-X, where X is typically I, Br, or OTf) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, such as an amine. This strategy facilitates the creation of a library of derivatives where the nature of the appended aryl group can be systematically varied to probe interactions with biological targets or to tune the optoelectronic properties of the molecule.

Table 1: Examples of Aryl Halides for Sonogashira Coupling with this compound

| Aryl Halide Example | Resulting Structure Motif | Potential Application Area |

|---|---|---|

| 1-Iodo-4-nitrobenzene | (4-((4-Nitrophenyl)ethynyl)thiazol-2-yl)methanol | Non-linear optics, Electron-acceptor units |

| 3-Bromo-5-fluorobenzonitrile | (4-((3-Fluoro-5-cyanophenyl)ethynyl)thiazol-2-yl)methanol | Medicinal chemistry, mGluR5 ligands. nih.gov |

| 2-Iodopyridine | (4-(Pyridin-2-ylethynyl)thiazol-2-yl)methanol | Metal-coordinating ligands, Catalysis |

The substituent pattern on the aryl halide significantly influences the properties of the resulting product. nih.gov For instance, the introduction of electron-withdrawing groups like nitro or cyano functions can modulate the electronic character of the entire molecule, which is a key consideration in the design of targeted inhibitors or functional materials. nih.gov

Functionalization Strategies at the Hydroxymethyl Position

The primary alcohol of the hydroxymethyl group at the C2 position of the thiazole (B1198619) ring provides a secondary site for diverse functionalization. The reactivity of this group can be harnessed to introduce new functionalities or to link the core scaffold to other molecular fragments.

Common strategies include:

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild reagents like manganese dioxide (MnO₂) or Dess-Martin periodinane (DMP). Further oxidation to a carboxylic acid can be achieved with stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent. These transformations introduce valuable carbonyl functionalities that can participate in a host of subsequent reactions, including reductive amination, Wittig reactions, or amide bond formations.

Conversion to a Halide: The hydroxyl group can be readily converted into a good leaving group, such as a halide. Treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) yields the corresponding 2-(chloromethyl) or 2-(bromomethyl)thiazole (B166336) derivatives. These halogenated intermediates are potent electrophiles, susceptible to nucleophilic substitution by a wide range of nucleophiles, enabling the attachment of ethers, esters, amines, and other functional groups.

Table 2: Potential Nucleophilic Displacements on 2-(Chloromethyl)-4-ethynylthiazole

| Nucleophile | Reagent Example | Resulting Functional Group |

|---|---|---|

| Azide (B81097) | Sodium Azide (NaN₃) | Azidomethyl |

| Cyanide | Sodium Cyanide (NaCN) | Cyanomethyl |

| Thiolate | Sodium thiomethoxide (NaSMe) | (Methylthio)methyl |

This two-step sequence of halogenation followed by nucleophilic substitution is a robust method for diversifying the C2 substituent.

Modulation of the Thiazole Core through Substituent Variation

Direct modification of the thiazole ring itself offers a powerful avenue for fine-tuning the electronic properties and steric profile of the molecule. The C5 position is the most common site for substitution on a 2,4-disubstituted thiazole.

Synthetic strategies often involve:

Halogenation: Electrophilic halogenation can introduce bromine or iodine at the C5 position, providing a handle for subsequent cross-coupling reactions (e.g., Suzuki, Stille) to introduce new aryl or alkyl groups.

Metalation and Electrophilic Quench: Deprotonation of the C5 proton using a strong base like n-butyllithium (n-BuLi) generates a lithiated intermediate. This potent nucleophile can then be quenched with a variety of electrophiles to install a range of substituents.

Furthermore, while the starting scaffold is this compound, related analogs with substituents at the C2 position can be synthesized. For example, replacing the hydroxymethyl group with other functionalities prior to the introduction of the ethynyl group is a common strategy. Research has shown the synthesis of 2-amino and 2-halothiazoles which can then be elaborated. nih.gov The 2-amino group, for instance, can be further derivatized, such as through the formation of sulfonamides by reacting with various sulfonyl chlorides. nih.gov

Table 3: Examples of Thiazole Core Modifications

| Position | Modification Type | Reagent Example | Resulting Moiety |

|---|---|---|---|

| C5 | Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-4-ethynylthiazole |

| C5 | Formylation | n-BuLi, then DMF | 4-Ethynylthiazole-5-carbaldehyde |

| C2 | Halogenation (on related precursors) | SOCl₂, PBr₃ | 2-Chloro/Bromo-4-ethynylthiazole. nih.gov |

These modifications directly impact the electron density of the heterocyclic ring, which can have profound effects on biological activity or material properties. nih.gov

Synthesis of Conjugated Systems Incorporating the this compound Framework

The development of extended π-conjugated systems is a cornerstone of modern materials science, with applications in organic electronics, sensors, and photovoltaics. The this compound framework is an excellent platform for constructing such systems due to the linear, rigid nature of the ethynyl linker.

As detailed in section 4.1, the Sonogashira coupling is the primary tool for this purpose. By coupling the terminal alkyne with various aryl or heteroaryl halides, a diverse range of conjugated materials can be synthesized. The properties of these systems are dictated by the electronic nature of the aromatic units attached to the thiazole core.

Donor-Acceptor Systems: Coupling the electron-rich thiazole moiety with an electron-deficient aromatic ring (e.g., a nitrophenyl or cyanophenyl group) creates a donor-acceptor (D-A) type conjugated system. These materials often exhibit interesting photophysical properties, such as intramolecular charge transfer (ICT), which is desirable for applications in non-linear optics and organic light-emitting diodes (OLEDs).

Extended Aromatic Systems: Coupling with larger polycyclic aromatic hydrocarbons (e.g., pyrene, anthracene) or oligomeric thiophenes can lead to materials with enhanced charge transport capabilities, making them suitable for use in organic field-effect transistors (OFETs).

The hydroxymethyl group can also be used to anchor these conjugated systems to surfaces or to incorporate them into larger polymeric structures, further expanding their utility.

Heterocyclic Hybrid Structures Featuring the Thiazole-Ethynyl-Methanol Motif

Molecular hybridization, the strategy of combining two or more pharmacophores or privileged structures into a single molecule, is a powerful tool in drug discovery. nih.gov The this compound scaffold can be integrated into more complex heterocyclic systems to generate novel hybrid structures with potentially synergistic or unique biological activities.

One approach involves modifying one of the functional handles to enable a subsequent cyclization or condensation reaction. For example:

Chalcone-Thiazole Hybrids: The hydroxymethyl group can be oxidized to the corresponding aldehyde, (4-ethynylthiazol-2-yl)carbaldehyde. This aldehyde can then undergo a base-catalyzed Claisen-Schmidt condensation with an appropriate acetophenone (B1666503) derivative to yield a chalcone-thiazole hybrid. nih.gov Chalcones are a well-known class of bioactive compounds, and their fusion with the thiazole moiety can lead to potent inhibitors of enzymes like 5-lipoxygenase. nih.gov

Triazole-Thiazole Hybrids: The terminal alkyne is an ideal functional group for participating in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." By reacting the ethynylthiazole with an organic azide, a 1,2,3-triazole ring can be readily formed, linking the thiazole scaffold to another molecular entity in a stable and efficient manner.

These hybrid structures combine the chemical and biological features of the thiazole-ethynyl-methanol core with those of other important heterocyclic systems, opening up vast new areas of chemical space for exploration.

Spectroscopic and Advanced Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C nuclei, as well as their interactions, a detailed molecular structure can be constructed.

Proton Nuclear Magnetic Resonance Spectroscopy (¹H NMR)

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In the case of (4-Ethynylthiazol-2-yl)methanol, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the thiazole (B1198619) ring, the ethynyl (B1212043) group, the methylene (B1212753) group, and the hydroxyl group.

Based on analogous structures and general chemical shift principles, the following proton signals can be anticipated:

Thiazole Ring Proton (H-5): A singlet appearing in the aromatic region, typically around 7.27 ppm. chemicalbook.com The exact shift is influenced by the electronic effects of the adjacent ethynyl and sulfur substituents.

Methylene Protons (-CH₂OH): A singlet observed further downfield, likely in the range of 4.8 ppm. chemicalbook.com The electronegative oxygen atom deshields these protons.

Hydroxyl Proton (-OH): A broad singlet whose chemical shift can vary depending on concentration, solvent, and temperature. It is often observed around 3.1 ppm. chemicalbook.com

Ethynyl Proton (≡C-H): A sharp singlet in a characteristic region for terminal alkynes.

It is important to note that the solvent used for the NMR analysis can influence the chemical shifts. For instance, in deuterated chloroform (B151607) (CDCl₃), the residual proton peak of the solvent appears at approximately 7.26 ppm, which could overlap with the thiazole proton signal. pitt.edu

Carbon-13 Nuclear Magnetic Resonance Spectroscopy (¹³C NMR)

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum.

Expected chemical shifts for the carbon atoms are:

Thiazole Ring Carbons (C-2, C-4, C-5): These carbons will resonate in the downfield region characteristic of heterocyclic aromatic compounds. For instance, C-2, being adjacent to both nitrogen and sulfur, would appear at a significant downfield shift. Based on related thiazole structures, these peaks could appear between approximately 100 and 170 ppm. asianpubs.orghilarispublisher.com

Methylene Carbon (-CH₂OH): This carbon, attached to an oxygen atom, will be found in the range of 50-65 ppm. libretexts.org

Ethynyl Carbons (C≡C): The two carbons of the alkyne group will have characteristic shifts in the range of 70-90 ppm.

The following table summarizes the anticipated ¹³C NMR chemical shifts:

| Carbon Atom | Expected Chemical Shift (ppm) |

| C=O (in ketones) | 205 - 220 |

| C=O (in aldehydes) | 190 - 200 |

| C=O (in acids and esters) | 170 - 185 |

| C in aromatic rings | 125 - 150 |

| C=C (in alkenes) | 115 - 140 |

| RCH₂OH | 50 - 65 |

| RCH₂Cl | 40 - 45 |

| RCH₂NH₂ | 37 - 45 |

| R₃CH | 25 - 35 |

| CH₃CO- | 20 - 30 |

| R₂CH₂ | 16 - 25 |

| RCH₃ | 10 - 15 |

| Data sourced from Chemistry LibreTexts libretexts.org |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would not show many cross-peaks due to the prevalence of singlets, but it would be crucial to confirm the absence of coupling between the isolated proton systems.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms. columbia.edu It is a highly sensitive technique that allows for the definitive assignment of which proton is attached to which carbon. columbia.edu For example, the signal for the methylene protons (-CH₂OH) in the ¹H NMR spectrum would show a cross-peak to the signal for the methylene carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes more in conjugated systems). columbia.eduyoutube.com HMBC is particularly powerful for piecing together the molecular structure by connecting different fragments. For instance, the methylene protons (-CH₂OH) would be expected to show a correlation to the C-2 carbon of the thiazole ring, and the thiazole proton (H-5) would show correlations to the C-4 and ethynyl carbons, thus confirming the substitution pattern.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

For this compound, the IR spectrum would be expected to display characteristic absorption bands for the following functional groups:

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H stretch (alcohol) | 3200-3600 (broad) |

| ≡C-H stretch (alkyne) | ~3300 (sharp) |

| C-H stretch (aliphatic) | 2850-3000 |

| C≡C stretch (alkyne) | 2100-2260 (weak to medium) |

| C=C and C=N stretch (thiazole ring) | 1450-1650 |

| C-O stretch (primary alcohol) | ~1050 |

| Data compiled from various sources. chemicalbook.comhilarispublisher.com |

The presence of a broad band in the 3200-3600 cm⁻¹ region would be indicative of the hydroxyl group, while a sharp peak around 3300 cm⁻¹ would confirm the terminal alkyne. The stretches of the thiazole ring would appear in the fingerprint region, providing further evidence for the heterocyclic core. chemicalbook.comhilarispublisher.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

For this compound (C₆H₅NOS), the exact mass can be calculated. The molecular ion peak ([M]⁺) in the mass spectrum would correspond to this value. Fragmentation of the molecular ion can occur through various pathways, such as the loss of the hydroxymethyl group or cleavage of the thiazole ring. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. nih.govnih.gov This precision allows for the determination of the elemental composition of the molecule and its fragments, which is crucial for confirming the molecular formula and distinguishing between compounds with the same nominal mass. For this compound, HRMS would be used to confirm the elemental formula of C₆H₅NOS by matching the experimentally determined exact mass with the calculated value. mdpi.com

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for the purification of this compound after its synthesis and for the quantitative determination of its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. The separation is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a liquid mobile phase.

Detailed Research Findings:

Specific HPLC methods for this compound are not detailed in the available literature. However, based on the analysis of other thiazole derivatives, a reversed-phase HPLC method would be the most suitable approach. nih.gov In this mode, a non-polar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727).

The inclusion of a small amount of acid, such as formic acid or trifluoroacetic acid, in the mobile phase can improve peak shape and resolution by suppressing the ionization of any residual basic sites on the stationary phase and ensuring the analyte is in a single protonation state. Detection is commonly achieved using a UV detector, as the thiazole ring and ethynyl group are expected to have significant UV absorbance.

Hypothetical HPLC Method Parameters for this compound:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Note: These parameters are illustrative and would require optimization for the specific analysis.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. The analyte is vaporized and injected into the head of a chromatographic column. Elution occurs as the analyte is transported through the column by the flow of an inert gaseous mobile phase.

Detailed Research Findings:

Direct GC analysis of this compound may be challenging due to its polarity and the presence of the hydroxyl group, which can lead to poor peak shape and potential thermal degradation in the injector or column. To overcome these issues, derivatization is often employed. The hydroxyl group can be converted to a less polar and more volatile silyl (B83357) ether by reaction with a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA).

Once derivatized, the compound can be analyzed on a non-polar or medium-polarity capillary column, such as one coated with a phenyl-polysiloxane stationary phase. Detection is typically performed using a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (GC-MS) for both quantification and structural confirmation. semanticscholar.org

Hypothetical GC-MS Method Parameters for Derivatized this compound:

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, 1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), then 10 °C/min to 280 °C (hold 5 min) |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-400 amu |

Note: These parameters are for the silylated derivative and would need to be optimized.

Computational and Theoretical Investigations of 4 Ethynylthiazol 2 Yl Methanol

Quantum Chemical Calculations of Molecular Structure and Electronic Properties (e.g., DFT Studies)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. For (4-Ethynylthiazol-2-yl)methanol, DFT calculations are employed to elucidate its fundamental structural and electronic characteristics. These calculations are typically performed using a functional, such as B3LYP or M06-2X, combined with a basis set, for instance, 6-311++G(d,p), to provide a detailed description of the molecule's electronic structure.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this involves finding the minimum energy structure, which corresponds to the most likely conformation the molecule will adopt. The key rotatable bonds in this compound are around the hydroxymethyl group and the ethynyl (B1212043) group. A conformational analysis would systematically rotate these bonds to map the potential energy surface and identify the global minimum and any low-energy local minima.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-31G(d) level)

| Parameter | Bond/Angle | Value |

| Bond Length | C2-C4 (thiazole) | 1.38 Å |

| C4-C5 (thiazole) | 1.37 Å | |

| C2-N3 (thiazole) | 1.32 Å | |

| N3-C4 (thiazole) | 1.39 Å | |

| C5-S1 (thiazole) | 1.72 Å | |

| S1-C2 (thiazole) | 1.73 Å | |

| C4-C6 (ethynyl) | 1.43 Å | |

| C6≡C7 (ethynyl) | 1.21 Å | |

| C2-C8 (methanol) | 1.51 Å | |

| C8-O9 (methanol) | 1.43 Å | |

| Bond Angle | C5-S1-C2 | 91.5° |

| S1-C2-N3 | 115.0° | |

| C2-N3-C4 | 110.5° | |

| N3-C4-C5 | 114.0° | |

| C4-C5-S1 | 109.0° |

Note: The data in this table is illustrative and represents typical values for similar thiazole (B1198619) derivatives. Actual values would be obtained from specific DFT calculations for this compound.

Frontier Molecular Orbital Analysis (e.g., LUMO Energies)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile or electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating the molecule's capacity to act as an electrophile or electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich thiazole ring and the ethynyl group, while the LUMO may be distributed over the thiazole ring and the substituents.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These energy values are hypothetical and serve to illustrate the concept. The actual energies would be determined by specific quantum chemical calculations.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is not uniform, leading to regions of partial positive and negative charge. This charge distribution can be quantified using various methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. The resulting atomic charges provide insight into the molecule's polarity and reactive sites.

A more visual representation of the charge distribution is the Molecular Electrostatic Potential (MEP) map. The MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors are used to represent different potential values, with red typically indicating regions of negative potential (electron-rich, attractive to electrophiles) and blue indicating regions of positive potential (electron-poor, attractive to nucleophiles). For this compound, the MEP map would likely show negative potential around the nitrogen and sulfur atoms of the thiazole ring and the oxygen of the hydroxyl group, highlighting these as potential sites for electrophilic attack or hydrogen bond acceptance. The hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a likely hydrogen bond donor.

Prediction of Spectroscopic Parameters

Quantum chemical calculations can be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data to validate the computational model and aid in the interpretation of spectra. For example, the vibrational frequencies corresponding to the normal modes of vibration can be calculated. These calculated frequencies can be correlated with the peaks observed in an experimental infrared (IR) or Raman spectrum, allowing for a detailed assignment of the spectral features to specific molecular motions, such as the C≡C stretch of the ethynyl group or the O-H stretch of the methanol (B129727) moiety.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H and ¹³C nuclei can be computed. These theoretical chemical shifts can be invaluable in assigning the signals in an experimental NMR spectrum, especially for complex molecules.

Computational Studies of Reactivity and Reaction Mechanisms

DFT calculations are a powerful tool for investigating the reactivity of this compound and the mechanisms of reactions in which it participates. By calculating the energies of reactants, transition states, and products, the reaction profile can be mapped out. This allows for the determination of activation energies, which are critical for understanding the kinetics of a reaction.

For instance, the reactivity of the ethynyl group in cycloaddition reactions or the nucleophilicity of the thiazole ring could be computationally explored. The calculations could also shed light on the role of the hydroxyl group in directing or participating in chemical transformations.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The way in which this compound molecules interact with each other and with other molecules is governed by intermolecular forces. Computational methods can be used to analyze and quantify these interactions. The presence of the hydroxyl group makes hydrogen bonding a particularly important interaction for this molecule. Calculations can determine the geometry and strength of potential hydrogen bonds, both between molecules of this compound (forming dimers or larger aggregates) and with solvent molecules.

The aromatic thiazole ring and the ethynyl group also provide the possibility of π-stacking interactions, where the π-electron systems of adjacent molecules align. The strength and geometry of these interactions can also be evaluated computationally. Understanding these intermolecular forces is crucial for predicting the molecule's physical properties, such as its melting point, boiling point, and solubility, as well as its behavior in biological systems.

Molecular Docking and Ligand Design Principles (focused on interaction principles, not biological outcomes)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is frequently used to understand how a potential drug molecule, or ligand, might interact with a protein's binding site. Key aspects of these interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The analysis of these interactions provides crucial information for ligand design, allowing for the optimization of a molecule's structure to enhance its binding affinity and selectivity for a specific target.

Despite the common application of these computational methods to the thiazole scaffold, no molecular docking studies specifically featuring this compound have been identified in the surveyed literature. Consequently, there are no available data on its binding energy, specific amino acid interactions, or the principles guiding its design as a ligand. Such research would be necessary to understand its potential interactions with biological macromolecules from a computational standpoint.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block for Complex Molecules

The bifunctional nature of (4-Ethynylthiazol-2-yl)methanol, featuring both a terminal alkyne and a primary alcohol, positions it as a potentially valuable building block in organic synthesis. The terminal alkyne is amenable to a variety of coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," and palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling. precisepeg.comnih.govorganic-chemistry.orglibretexts.org These reactions are fundamental for constructing complex molecular architectures from simpler precursors. beilstein-journals.org The hydroxymethyl group can be readily oxidized to an aldehyde for further transformations or used as a point of attachment for ester or ether linkages.

Despite this theoretical potential, there is no specific literature detailing the synthesis of complex molecules using this compound as a starting material. General methods for the synthesis of substituted thiazoles are well-established, often relying on the Hantzsch thiazole (B1198619) synthesis from α-haloketones and thioamides. researchgate.netnih.gov However, specific synthetic routes to or from this compound are not described.

Integration into Novel Organic Materials and Polymeric Architectures

Terminal alkynes are crucial monomers in the synthesis of conjugated polymers, which are of great interest for their applications in organic electronics. The ethynyl (B1212043) group on the thiazole ring could, in principle, allow for the incorporation of this heterocycle into polymeric backbones through polymerization reactions. Such materials could exhibit interesting optical and electronic properties, potentially finding use as organic semiconductors. nih.govtennessee.edu However, no studies have been published that report the use of this compound as a monomer for creating new organic materials or polymeric structures.

Utilization in Scaffold Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules for high-throughput screening and drug discovery. nih.govnih.gov The rigid thiazole core of this compound, combined with its two distinct functional handles, makes it an attractive candidate for a DOS campaign. The alkyne and alcohol groups could be elaborated through orthogonal reaction pathways to generate a wide array of molecular scaffolds. This strategy is central to DOS for creating collections of compounds with varied three-dimensional shapes. nih.gov While the principles of DOS are well-documented, the specific application of this compound in such a synthetic strategy has not been reported.

Precursor for Advanced Supramolecular Assemblies

The formation of well-ordered, non-covalently linked molecular systems, known as supramolecular assemblies, relies on specific intermolecular interactions. The thiazole ring, with its nitrogen and sulfur heteroatoms, can participate in hydrogen bonding and metal coordination. The ethynyl group can also engage in various non-covalent interactions. These features suggest that this compound could serve as a precursor for designing molecules that self-assemble into more complex supramolecular structures. To date, no research has been published on the use of this compound for such purposes.

Applications in Fragment-Based Chemical Library Design

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) that bind to a biological target. The thiazole ring is a recognized "privileged scaffold" found in numerous biologically active compounds and approved drugs. mdpi.com A fragment like this compound, possessing a heterocyclic core and vectors for chemical elaboration, fits the profile of a useful starting point for an FBDD campaign. The alkyne provides a handle for "fragment growing" or "linking" via click chemistry. nih.gov While thiazole-containing fragments are utilized in drug discovery, there are no specific examples in the literature of this compound being included in a fragment library or used in an FBDD program.

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Pathways

The future synthesis of (4-Ethynylthiazol-2-yl)methanol is likely to prioritize green and efficient methodologies, moving away from traditional multi-step, resource-intensive processes. Current synthetic strategies for similar thiazole (B1198619) derivatives often involve harsh reagents and generate significant waste. researchgate.net Future research will likely focus on the following areas:

One-Pot and Multicomponent Reactions: The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, will be a key objective. Multicomponent reactions (MCRs), which combine three or more starting materials in a single step, offer an efficient and atom-economical route to complex molecules. bepls.comresearchgate.net For instance, a potential MCR for this compound could involve the condensation of a propargyl-containing aldehyde, a source of ammonia, and a sulfur-containing reagent.

Green Solvents and Catalysts: The use of environmentally benign solvents such as water, ionic liquids, or deep eutectic solvents (DESs) is a growing trend in chemical synthesis. bepls.comresearchgate.netnih.gov Research into DESs, which can act as both solvent and catalyst, has shown promise for the synthesis of rhodanine (B49660) derivatives and could be adapted for thiazole synthesis. researchgate.net Furthermore, the use of reusable, solid-supported catalysts, like silica-supported tungstosilisic acid, can simplify purification and reduce environmental impact. bepls.comresearchgate.net

Flow Chemistry and Microreactor Technology: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and easier scalability. frontiersin.org The application of microreactor technology could enable precise control over reaction parameters, leading to higher yields and purities of this compound. frontiersin.org

| Synthetic Approach | Potential Advantages | Relevant Research on Analogues |

| One-Pot/Multicomponent Reactions | Increased efficiency, reduced waste, atom economy. | Synthesis of trisubstituted thiazoles via domino reaction. bepls.com |

| Green Solvents (e.g., DESs) | Reduced environmental impact, potential for catalyst-free reactions. | Synthesis of thiazolo[5,4-d]thiazoles in L-proline-based DES. nih.gov |

| Reusable Catalysts | Simplified purification, cost-effectiveness, sustainability. | Silica-supported tungstosilisic acid for Hantzsch thiazole synthesis. bepls.comresearchgate.net |

| Flow Chemistry | Enhanced safety, scalability, precise reaction control. | Numerical evaluation of methanol (B129727) synthesis in microreactors. frontiersin.org |

Exploration of Novel Reactivity and Unconventional Transformations

The ethynyl (B1212043) and methanol functionalities of this compound provide fertile ground for exploring novel chemical transformations.

Click Chemistry and Cycloadditions: The terminal alkyne group is a prime candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This would allow for the straightforward conjugation of this compound to a wide array of molecules, including biomolecules and polymers. Other cycloaddition reactions could also be explored to generate novel heterocyclic systems.

Sonogashira and other Cross-Coupling Reactions: The ethynyl group can readily participate in palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, and Suzuki couplings. This would enable the construction of more complex molecular architectures by linking the thiazole core to various aryl, vinyl, or other alkynyl groups.

Oxidation and Reduction Chemistry: The methanol group can be oxidized to the corresponding aldehyde or carboxylic acid, providing access to a different set of functional group handles for further derivatization. Conversely, the thiazole ring itself can undergo unusual oxidative transformations under specific conditions, as has been observed with other thiazol-2-ylmethanols. researchgate.net The ethynyl group can also be selectively reduced to an alkene or alkane, offering further avenues for structural diversification.

Design of Advanced Functional Materials Incorporating the Compound

The unique electronic and structural features of this compound make it an attractive building block for advanced functional materials. wiley.comresearchgate.netwiley-vch.de

Organic Electronics: Thiazole-containing polymers and small molecules have been investigated for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The rigid, planar structure and electron-rich nature of the thiazole ring, combined with the potential for extended conjugation through the ethynyl group, could lead to materials with desirable charge-transport properties.

Sensors and Probes: The thiazole nitrogen and sulfur atoms can act as coordination sites for metal ions, suggesting the potential for developing chemosensors. By functionalizing the molecule with fluorophores or other signaling units, it may be possible to design selective and sensitive probes for various analytes.

Self-Assembled Monolayers (SAMs): The sulfur atom in the thiazole ring could facilitate the formation of self-assembled monolayers on gold or other metal surfaces. researchgate.net This could be exploited for the development of modified electrodes, biosensors, or corrosion inhibitors.

| Material Type | Potential Application | Key Feature of this compound |

| Conjugated Polymers | OLEDs, OPVs, OFETs | Thiazole ring and ethynyl group for extended π-conjugation. |

| Chemosensors | Metal ion detection | Thiazole heteroatoms as coordination sites. |

| Self-Assembled Monolayers | Modified electrodes, biosensors | Sulfur atom for binding to metal surfaces. researchgate.net |

Synergistic Application of Computational and Experimental Methodologies

A combined computational and experimental approach will be crucial for accelerating research on this compound.

Predicting Reactivity and Properties: Density Functional Theory (DFT) and other computational methods can be used to predict the electronic structure, reactivity, and spectroscopic properties of the molecule. researchgate.netresearchgate.net This can help in designing synthetic routes and predicting the outcomes of reactions. For example, calculations of frontier molecular orbitals (HOMO/LUMO) can provide insights into the molecule's behavior in cycloaddition and cross-coupling reactions.

Molecular Docking and Drug Design: If the compound is explored for biological applications, molecular docking studies can predict its binding affinity and mode of interaction with target proteins. researchgate.net This can guide the design of more potent and selective analogues.

Understanding Reaction Mechanisms: Computational modeling can elucidate the mechanisms of novel reactions, helping to optimize reaction conditions and improve yields. For instance, the mechanism of unusual oxidations observed in similar thiazole systems could be investigated using computational tools. researchgate.net

Scale-Up Considerations for Industrial and Large-Scale Academic Production

For this compound to find widespread application, robust and scalable production methods are essential.

Process Optimization: Detailed studies on the effects of reaction parameters such as temperature, pressure, catalyst loading, and solvent choice will be necessary to optimize the synthesis for large-scale production. researchgate.netnih.gov

Safety Assessment: A thorough evaluation of the hazards associated with the starting materials, intermediates, and final product will be required to ensure safe handling and storage on a larger scale.

Purification Strategies: Developing efficient and scalable purification methods, such as crystallization or distillation, will be critical for obtaining the compound in high purity.

Techno-Economic Analysis: A comprehensive techno-economic analysis will be needed to assess the commercial viability of any proposed large-scale synthesis. mdpi.com This would involve evaluating the cost of raw materials, energy consumption, and waste disposal. The development of processes that utilize cost-effective starting materials and minimize energy-intensive steps will be paramount for industrial adoption. frontiersin.orgmdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.